

PROTAC HER2 degrader-1 binding affinity to HER2

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: PROTAC HER2 degrader-1

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An In-depth Technical Guide on the Binding Affinity and Mechanism of **PROTAC HER2 Degrader-1**

For researchers, scientists, and drug development professionals, this guide provides a detailed examination of **PROTAC HER2 degrader-1**, a novel therapeutic agent designed to selectively target and degrade the HER2 protein. This document outlines its binding characteristics, mechanism of action, and the experimental protocols used for its evaluation.

Introduction to PROTAC HER2 Degrader-1

PROTAC HER2 degrader-1, also identified as compound CH7C4, is a Proteolysis Targeting Chimera engineered for the targeted degradation of Human Epidermal Growth Factor Receptor 2 (HER2).[1][2][3] This bifunctional molecule is constructed from a ligand that binds to HER2, a linker, and a ligand that recruits an E3 ubiquitin ligase. Specifically, CH7C4 utilizes an analog of the potent and selective HER2 inhibitor Tucatinib as its HER2-binding moiety ("warhead") and a ligand for the Cereblon (CRBN) E3 ligase.[3] By inducing proximity between HER2 and CRBN, CH7C4 hijacks the cell's natural ubiquitin-proteasome system to tag HER2 for degradation, thereby eliminating the protein from the cell.

Quantitative Data Summary

The efficacy of **PROTAC HER2 degrader-1** (CH7C4) is defined by its binding affinity, degradation efficiency, and its impact on cancer cell proliferation. While a direct dissociation constant (Kd) for the entire CH7C4 molecule is not specified in the primary literature, the







inhibitory concentration (IC50) of its warhead, Tucatinib, provides a strong measure of its binding affinity to the HER2 kinase domain.



Parameter	Molecule	Value	Cell Line <i>l</i> Assay Condition	Description
Binding Affinity (IC50)	Tucatinib	6.9 nM	Kinase Assay (recombinant HER2)	Concentration required to inhibit 50% of HER2 kinase activity, indicating the binding affinity of the PROTAC's warhead.
Tucatinib	8 nM	Cell-based Assay	Concentration required to inhibit 50% of HER2 activity in a cellular context.	
Degradation Efficiency (DC50)	CH7C4	69 nM	BT-474 Cells	Concentration of the PROTAC required to degrade 50% of the target HER2 protein.[1][2][3]
CH7C4	55 nM	NCI-N87 Cells	Concentration of the PROTAC required to degrade 50% of the target HER2 protein.[3]	
Maximum Degradation (Dmax)	CH7C4	96%	BT-474 Cells	The maximum percentage of HER2 protein degraded at optimal PROTAC



				concentration.[1] [2][3]
CH7C4	94%	NCI-N87 Cells	The maximum percentage of HER2 protein degraded at optimal PROTAC concentration.[3]	
Anti-proliferative Activity (IC50)	CH7C4	0.047 nM	BT-474 Cells	Concentration of the PROTAC required to inhibit 50% of cell proliferation in a HER2-positive breast cancer cell line.[1][2]
CH7C4	0.098 nM	SK-BR-3 Cells	Concentration of the PROTAC required to inhibit 50% of cell proliferation in a HER2-positive breast cancer cell line.	
CH7C4	0.137 nM	NCI-N87 Cells	Concentration of the PROTAC required to inhibit 50% of cell proliferation in a HER2-positive gastric cancer cell line.	

Signaling Pathway and Mechanism of Action

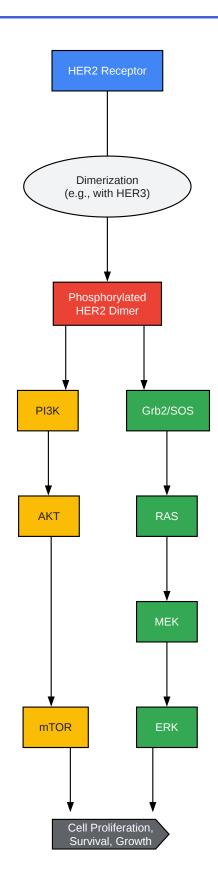






HER2 is a receptor tyrosine kinase that, upon dimerization, activates downstream signaling pathways crucial for cell growth and proliferation, primarily the PI3K/AKT/mTOR and RAS/MEK/ERK pathways.



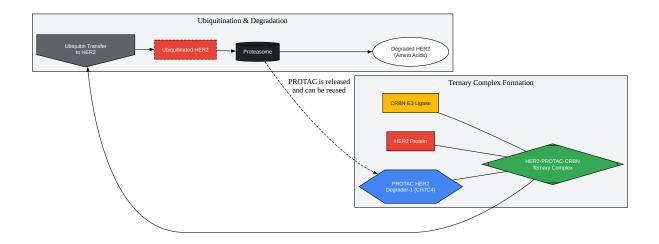


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Caption: HER2 Receptor Signaling Pathways.



PROTAC HER2 degrader-1 (CH7C4) functions by inducing the formation of a ternary complex between the HER2 protein and the CRBN E3 ligase. This proximity facilitates the transfer of ubiquitin from the E3 ligase to HER2, marking it for destruction by the proteasome.



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Caption: PROTAC-mediated degradation of HER2.

Experimental Protocol: Surface Plasmon Resonance (SPR)



Surface Plasmon Resonance (SPR) is a primary biophysical technique used to measure the binding kinetics and affinity of PROTACs. It allows for the real-time, label-free analysis of both binary (PROTAC-protein) and ternary (E3 ligase-PROTAC-protein) complex formation.[5][6][7] [8][9]

Objective:

To determine the binding affinity (Kd), association rate (ka), and dissociation rate (kd) of **PROTAC HER2 degrader-1** for the HER2 protein.

Materials:

- Instrument: Biacore SPR system (e.g., Biacore T200).
- Sensor Chip: CM5 sensor chip (for amine coupling) or NTA sensor chip (for His-tagged proteins).
- Ligand: Recombinant human HER2 protein (extracellular or kinase domain).
- Analyte: PROTAC HER2 degrader-1 (CH7C4), dissolved in DMSO and diluted in running buffer.
- Buffers:
 - Running Buffer: HBS-EP+ (10 mM HEPES pH 7.4, 150 mM NaCl, 3 mM EDTA, 0.05% v/v Surfactant P20).
 - Immobilization Buffer: 10 mM Sodium Acetate, pH 4.5.
 - Activation Reagents: 0.4 M EDC and 0.1 M NHS.
 - Blocking Reagent: 1 M Ethanolamine-HCl, pH 8.5.
- Regeneration Solution: Glycine-HCl, pH 2.0 (or other suitable solution depending on ligand stability).

Methodology:

· Ligand Immobilization:



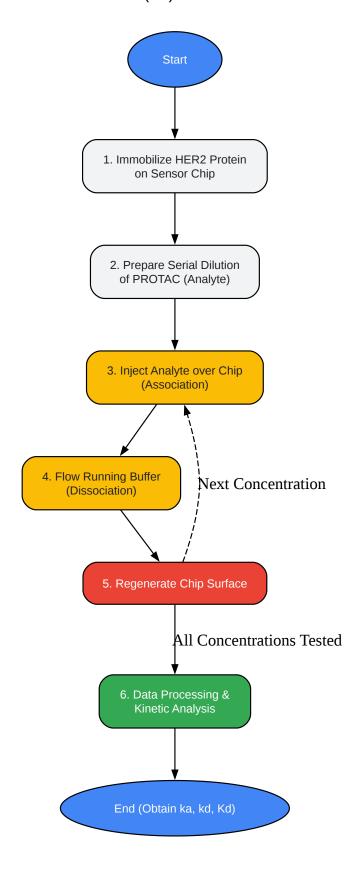
- Equilibrate the sensor chip with running buffer.
- Activate the carboxyl groups on the CM5 chip surface with a 1:1 mixture of EDC/NHS for 7 minutes.
- Inject the HER2 protein (diluted in immobilization buffer to ~20 μg/mL) over the activated surface until the desired immobilization level (~2000-5000 Response Units) is achieved.
- Inject the blocking reagent for 7 minutes to deactivate any remaining active esters.
- A reference flow cell is prepared similarly but without the injection of the HER2 protein to allow for reference subtraction.
- Analyte Binding Assay (Kinetics):
 - Prepare a serial dilution of PROTAC HER2 degrader-1 in running buffer. The
 concentration range should span from at least 10-fold below to 10-fold above the expected
 Kd (e.g., 0.1 nM to 1 μM). Ensure the final DMSO concentration is consistent across all
 samples and is low (<2%) to avoid buffer mismatch effects.
 - Inject the different concentrations of the PROTAC over the HER2-immobilized and reference flow cells at a constant flow rate (e.g., 30 μL/min).
 - Monitor the association phase for a set time (e.g., 180 seconds), followed by a dissociation phase where only running buffer flows over the chip (e.g., 300-600 seconds).
 - Between cycles, inject the regeneration solution to remove any bound analyte and restore the surface.

Data Analysis:

- The raw sensorgram data is double-referenced by subtracting the signal from the reference flow cell and from a buffer-only (blank) injection.
- The processed sensorgrams are then fitted to a suitable binding model (e.g., 1:1 Langmuir binding model) using the instrument's analysis software.
- This fitting process yields the kinetic rate constants, ka (on-rate) and kd (off-rate).



• The equilibrium dissociation constant (Kd) is calculated as the ratio of kd/ka.



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Caption: Experimental Workflow for SPR Binding Assay.

This technical guide provides a foundational understanding of **PROTAC HER2 degrader-1**, its binding characteristics, and the methods used to assess its interaction with the HER2 target. The combination of potent binding affinity from its Tucatinib warhead and efficient recruitment of the CRBN E3 ligase results in a highly effective degrader of the HER2 oncoprotein.

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- To cite this document: BenchChem. [PROTAC HER2 degrader-1 binding affinity to HER2]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15610871#protac-her2-degrader-1-binding-affinity-to-her2]

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